rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis
Brand Name: Vulcanchem
CAS No.:
VCID: VC18195663
InChI: InChI=1S/C10H18N2O/c1-10(2)6-12(9(11)13)8-5-3-4-7(8)10/h7-8H,3-6H2,1-2H3,(H2,11,13)/t7-,8+/m0/s1
SMILES:
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis

CAS No.:

Cat. No.: VC18195663

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis -

Specification

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name (3aR,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxamide
Standard InChI InChI=1S/C10H18N2O/c1-10(2)6-12(9(11)13)8-5-3-4-7(8)10/h7-8H,3-6H2,1-2H3,(H2,11,13)/t7-,8+/m0/s1
Standard InChI Key FXXSAOTUPBUXGE-JGVFFNPUSA-N
Isomeric SMILES CC1(CN([C@H]2[C@@H]1CCC2)C(=O)N)C
Canonical SMILES CC1(CN(C2C1CCC2)C(=O)N)C

Introduction

rac-methyl (3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylate

  • Molecular Formula: C9H15NO2

  • SMILES: COC(=O)[C@]12CCC[C@H]1NCC2

  • InChIKey: HRTPFAHCMCRODE-APPZFPTMSA-N

  • This compound shares a similar core structure but differs in the functional group and stereochemistry .

(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

  • Molecular Formula: C10H18ClNO2

  • CAS: 1147103-42-1

  • This compound illustrates another variation with an ethyl ester group and hydrochloride salt form .

Potential Applications and Research Findings

While specific research findings on rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis are not available, compounds in this class may exhibit biological activity due to their structural complexity and functional groups. Cyclopentapyrroles are explored in various fields, including pharmaceuticals and materials science, due to their potential for interacting with biological targets or forming unique materials.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaCAS/Other IdentifiersStereochemistry
rac-methyl (3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylateC9H15NO2CID 124660368(3aR,6aS)
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochlorideC10H18ClNO21147103-42-1(1S,3aR,6aS)
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochlorideC8H14ClNO2220172-17-6(1R,3aR,6aS)

This table highlights the diversity in molecular formulas and stereochemistry among related compounds, which can influence their chemical and biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator